molecular formula C7H13NO B2648016 (3-Methyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol CAS No. 1508175-90-3

(3-Methyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol

Cat. No.: B2648016
CAS No.: 1508175-90-3
M. Wt: 127.187
InChI Key: NBDARIFQUROSPQ-UHFFFAOYSA-N
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Description

(3-Methyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol: is a bicyclic compound featuring a unique azabicyclohexane skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol typically involves the construction of the 3-azabicyclo[3.1.0]hexane skeleton. One common method is the annulation of a cyclopropane ring to an existing pyrrole or cyclopropane ring. This can be achieved through oxidative cyclopropanation of maleimides with aryl methyl ketones in the presence of a copper catalyst . Another approach involves the use of sulfur ylides and diazo compounds .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, particularly the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones, which provides high yields and diastereoselectivities .

Chemical Reactions Analysis

Types of Reactions: (3-Methyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, (3-Methyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology and Medicine: It can be used as a scaffold for designing new drugs, particularly those targeting the central nervous system .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for developing new polymers and advanced materials .

Mechanism of Action

The mechanism by which (3-Methyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The exact mechanism of action can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: (3-Methyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol is unique due to the presence of the methanol group, which imparts different chemical and physical properties compared to its analogs.

Properties

IUPAC Name

(3-methyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-8-2-5-6(3-8)7(5)4-9/h5-7,9H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDARIFQUROSPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2C(C1)C2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1508175-90-3
Record name {3-methyl-3-azabicyclo[3.1.0]hexan-6-yl}methanol
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